molecular formula C14H18N6O2S B2718146 1-isopropyl-3,5-dimethyl-N-(pyrazolo[1,5-a]pyrimidin-6-yl)-1H-pyrazole-4-sulfonamide CAS No. 2034505-18-3

1-isopropyl-3,5-dimethyl-N-(pyrazolo[1,5-a]pyrimidin-6-yl)-1H-pyrazole-4-sulfonamide

Cat. No.: B2718146
CAS No.: 2034505-18-3
M. Wt: 334.4
InChI Key: BSXCGMIGIXVRFQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

Pyrazolo[1,5-a]pyrimidines are an enormous family of N-heterocyclic compounds that possess a high impact in medicinal chemistry . The main synthesis route of pyrazolo[1,5-a]pyrimidines allows versatile structural modifications at positions 2, 3, 5, 6, and 7 via the cyclocondensation reaction of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles as 1,3-bisnucleophilic systems .


Molecular Structure Analysis

The molecular structure of this compound is part of the pyrazolo[1,5-a]pyrimidines family . This family has been identified as strategic compounds for optical applications due to several key characteristics such as their simpler and greener synthetic methodology .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are influenced by its molecular structure. Pyrazolo[1,5-a]pyrimidines have tunable photophysical properties . Electron-donating groups (EDGs) at position 7 on the fused ring improve both the absorption and emission behaviors .

Scientific Research Applications

Synthesis of Heterocyclic Compounds with Antibacterial Properties

Research has focused on the synthesis of new heterocyclic compounds containing a sulfonamido moiety, aiming to develop potential antibacterial agents. One study described the reaction of specific precursors with active methylene compounds to produce derivatives with significant antibacterial activities, highlighting the potential of these compounds in medical chemistry and pharmaceutical applications (Azab, Youssef, & El-Bordany, 2013).

Antimicrobial and Antioxidant Activities

Another area of research has been the synthesis of sulfonamide derivatives for antimicrobial and antioxidant applications. These studies have synthesized a variety of sulfonamide derivatives, testing them against bacterial and fungal strains, and assessing their free radical scavenging activity. The results indicate that certain derivatives exhibit significant antimicrobial and antioxidant activities, suggesting their utility in developing new treatments (Badgujar, More, & Meshram, 2018).

Anticancer and Radiosensitizing Potential

Compounds bearing a sulfonamide moiety have also been investigated for their anticancer activities. Specifically, some derivatives have shown promising cytotoxic activities against cancer cell lines, such as the human breast cancer cell line MCF7. The presence of the sulfonamide moiety is crucial, as it contributes to the inhibition of carbonic anhydrase (CA) isozymes, which are involved in various biochemical processes related to cancer progression. Furthermore, some of these compounds have been evaluated for their ability to enhance the cell-killing effect of gamma-radiation, highlighting their potential use as radiosensitizers in cancer treatment (Ghorab, Ragab, Heiba, & El-Hazek, 2011).

Inhibition of Serotonin 5-HT6 Receptor

The synthesis and structure-activity relationship (SAR) of 3-sulfonyl-pyrazolo[1,5-a]pyrimidines as serotonin 5-HT6 receptor antagonists have been explored. These compounds' receptor antagonistic activity depends on the nature and position of substituents. The research into these derivatives underscores the importance of sulfonamide moieties in developing potent antagonists for the 5-HT6 receptors, which have implications in treating various neurological disorders (Ivachtchenko, Golovina, Kadieva, Kysil, Mitkin, Tkachenko, & Okun, 2011).

Properties

IUPAC Name

3,5-dimethyl-1-propan-2-yl-N-pyrazolo[1,5-a]pyrimidin-6-ylpyrazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N6O2S/c1-9(2)20-11(4)14(10(3)17-20)23(21,22)18-12-7-15-13-5-6-16-19(13)8-12/h5-9,18H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSXCGMIGIXVRFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C(C)C)C)S(=O)(=O)NC2=CN3C(=CC=N3)N=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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